3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
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Overview
Description
3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyrazole ring, along with a carbodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method includes the use of substituted phenylhydrazine and α, β-unsaturated aldehydes or ketones in the presence of a catalyst such as vitamin B1. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol or thioether derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a similar pyrazole core but with different substituents, leading to variations in its chemical and biological properties.
3-(4-Chlorophenyl)propionic acid: Although structurally different, this compound shares the chlorophenyl group and exhibits distinct chemical behavior.
Uniqueness
3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to its combination of a chlorophenyl group, dihydropyrazole ring, and carbodithioic acid moiety
Properties
CAS No. |
62521-87-3 |
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Molecular Formula |
C10H9ClN2S2 |
Molecular Weight |
256.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3,4-dihydropyrazole-2-carbodithioic acid |
InChI |
InChI=1S/C10H9ClN2S2/c11-8-3-1-7(2-4-8)9-5-6-13(12-9)10(14)15/h1-4H,5-6H2,(H,14,15) |
InChI Key |
HUKZGDZIGHDCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C(=S)S |
Origin of Product |
United States |
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